molecular formula C18H23N3O2 B4771959 N-(4-cyanophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide

N-(4-cyanophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide

Cat. No. B4771959
M. Wt: 313.4 g/mol
InChI Key: SKVGOMPWMSJOJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyanophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide, commonly known as CPP-ACP, is a chemical compound that has been extensively researched for its potential applications in the fields of dentistry and oral health. This compound is a derivative of casein, a protein found in milk, and has been shown to have a range of beneficial effects on dental health. In

Scientific Research Applications

CPP-ACP has been extensively researched for its potential applications in the field of dentistry. It has been shown to have a range of beneficial effects on dental health, including the prevention of tooth decay, remineralization of enamel, and reduction of tooth sensitivity. CPP-ACP has also been shown to have antimicrobial properties, which make it effective in preventing the growth of bacteria that cause dental caries.

Mechanism of Action

The mechanism of action of CPP-ACP is complex and not fully understood. It is believed that CPP-ACP works by binding to the surface of teeth and forming a protective layer that helps to prevent the demineralization of enamel. It also helps to remineralize enamel by providing a source of calcium and phosphate ions that can be incorporated into the tooth structure. Additionally, CPP-ACP has been shown to inhibit the growth of bacteria that cause dental caries by disrupting their cell membranes.
Biochemical and Physiological Effects
CPP-ACP has been shown to have a range of biochemical and physiological effects on dental health. It has been shown to increase the concentration of calcium and phosphate ions in saliva, which can help to remineralize enamel and prevent tooth decay. CPP-ACP has also been shown to reduce the adhesion of bacteria to teeth and inhibit the formation of biofilms, which are a major cause of dental caries.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPP-ACP is that it is a safe and non-toxic compound that can be used in a range of dental applications. It is also relatively easy to synthesize and can be produced in large quantities. However, there are some limitations to its use in lab experiments. For example, CPP-ACP can be difficult to work with due to its low solubility in water. It also has a relatively short shelf life and can degrade over time, which can affect its effectiveness.

Future Directions

There are a number of future directions for research on CPP-ACP. One area of interest is the development of new formulations and delivery systems that can improve its effectiveness and make it easier to use in clinical settings. Another area of interest is the investigation of the long-term effects of CPP-ACP on dental health, particularly in relation to its potential for preventing the development of dental caries. Finally, there is a need for further research into the mechanism of action of CPP-ACP, in order to better understand how it works and how it can be optimized for use in dental applications.
Conclusion
In conclusion, CPP-ACP is a promising compound that has a range of potential applications in the field of dentistry. It has been shown to have a number of beneficial effects on dental health, including the prevention of tooth decay, remineralization of enamel, and reduction of tooth sensitivity. While there are some limitations to its use in lab experiments, there is a great deal of interest in the development of new formulations and delivery systems that can improve its effectiveness. With further research, CPP-ACP has the potential to become a valuable tool in the prevention and treatment of dental caries.

properties

IUPAC Name

N-(4-cyanophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-18(2,3)17(23)21-10-8-14(9-11-21)16(22)20-15-6-4-13(12-19)5-7-15/h4-7,14H,8-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVGOMPWMSJOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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